4-Bromo-1H-imidazole

Beschreibung

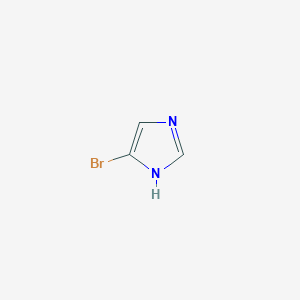

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZALEJIENDROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177574 | |

| Record name | 1H-Imidazole, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-25-2 | |

| Record name | 4-Bromoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromoimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9S8CMG5AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1H-imidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and the presence of a reactive bromine atom make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] The imidazole ring itself is a key component of many biologically active molecules, including purines in DNA and RNA.[4] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂ | [1][4] |

| Molecular Weight | 146.97 g/mol | [4][5] |

| CAS Number | 2302-25-2 | [4] |

| Appearance | Colorless to beige crystalline flakes or powder | [6] |

| Melting Point | 131-135 °C (lit.) | [4] |

| Boiling Point (Predicted) | 324.7 ± 15.0 °C | [4] |

| Density (Predicted) | 1.904 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.70 ± 0.10 | [4] |

| Solubility | Slightly soluble in water | [6] |

| Storage Temperature | 2-8 °C | [4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available and typically show signals corresponding to the protons on the imidazole ring.[5][7][8]

-

¹³C NMR: Spectra provide information on the carbon framework of the molecule.[7][9]

-

Infrared (IR) Spectroscopy: IR spectra, available as both KBr pellet and ATR-IR, exhibit characteristic peaks for the N-H and C-N stretching vibrations of the imidazole ring.[5]

-

Mass Spectrometry (MS): GC-MS data show the molecular ion peak, which is crucial for confirming the molecular weight. Due to the presence of bromine, a characteristic M+2 isotopic peak of similar intensity to the molecular ion peak is observed, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of Imidazole

This method involves the direct bromination of imidazole.

Workflow Diagram:

Caption: Synthesis of this compound via direct bromination.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) at room temperature.[4]

-

Addition of Bromine: Prepare a solution of bromine (138 g, 1 mol) in chloroform (100 ml). Add this solution dropwise to the imidazole solution.[4]

-

Reaction: Stir the resulting mixture at room temperature for 1 hour.[4]

-

Work-up:

Method 2: Debromination of 2,4,5-Tribromo-1H-imidazole

This method involves the selective debromination of a polybrominated imidazole.

Workflow Diagram:

Caption: Synthesis of this compound via debromination.

Detailed Protocol:

-

Reaction Setup: Combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).[4] A more general protocol uses 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) in a single-necked flask.[6][11]

-

Reaction: Reflux the mixture for 8 hours.[4] Another protocol suggests stirring for 6 hours at 110 °C.[6][11]

-

Work-up:

-

Cool the reaction mixture to allow the solid product to precipitate.[4]

-

Collect the precipitate by vacuum filtration to obtain this compound.[4]

-

Alternatively, after the reaction, ethyl acetate can be added for extraction. The organic layers are then combined, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6][11]

-

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][3]

-

Pharmaceuticals: It is used in the development of antifungal and antibacterial agents.[1] The imidazole scaffold is present in numerous drugs, and the bromo-substituent provides a handle for further chemical modifications through cross-coupling reactions to build more complex molecular architectures.[1][3]

-

Agrochemicals: The compound is explored for its potential in creating fungicides to protect crops.[1]

-

Organic Synthesis: It serves as a versatile building block for constructing diverse molecular frameworks.[1]

-

Materials Science: this compound derivatives have been investigated for their applications in organic optoelectronics due to their electron transfer properties.[4]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined set of chemical and physical properties. The synthetic routes to this molecule are well-established, allowing for its reliable production for research and development purposes. Its significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials underscores its importance to the scientific community. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a solid foundation of technical information for researchers and professionals engaged in work involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2302-25-2 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H-?Imidazole, 5-?bromo-(2302-25-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. savemyexams.com [savemyexams.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-1H-imidazole (CAS: 2302-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-imidazole, identified by CAS number 2302-25-2, is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique chemical structure, featuring a brominated imidazole ring, provides a versatile platform for a multitude of synthetic transformations, making it an indispensable intermediate in the development of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and safety information are also presented to support its practical application in a laboratory setting.

Physicochemical Properties

This compound is typically a colorless to beige crystalline solid.[1] Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 2302-25-2 | [2][4][5][6] |

| Molecular Formula | C₃H₃BrN₂ | [2][4][5][6] |

| Molecular Weight | 146.97 g/mol | [4][5][6][7] |

| Appearance | Colorless to beige crystalline flakes or powder | [1][2] |

| Melting Point | 131-135 °C | [2][4][6] |

| Boiling Point (Predicted) | 324.7 ± 15.0 °C | [4] |

| Density (Predicted) | 1.904 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.70 ± 0.10 | [4] |

| Solubility | Slightly soluble in water | [1] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the selective debromination of a polybrominated imidazole precursor or the direct bromination of imidazole. The general workflow for these synthetic strategies is outlined below.

Caption: Key synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for common laboratory-scale syntheses are provided below.

Protocol 1: Synthesis from 2,4,5-Tribromoimidazole [1][5]

This method relies on the selective reduction of 2,4,5-tribromoimidazole.

-

Reaction Setup : To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

-

Reaction Execution : Stir the reaction mixture vigorously at 110 °C for 6 hours.

-

Work-up and Isolation : After cooling, extract the reaction mixture with ethyl acetate.

-

Purification : Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target product, this compound. The reported yield for this method is approximately 89%.[5]

Protocol 2: Synthesis from Imidazole via Direct Bromination [4]

This protocol involves the direct electrophilic substitution of imidazole.

-

Reaction Setup : Prepare a solution of imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.

-

Reagent Addition : Over a period of 30 minutes, add a solution of bromine (Br₂) (4.6 mL, 90 mmol) in acetic acid (10 mL) to the imidazole solution.

-

Reaction Execution : Stir the reaction mixture at room temperature for 2 hours.

-

Work-up and Isolation : Pour the reaction mixture into 50 mL of ice water. Filter the resulting precipitate and wash the residue with water to obtain this compound.

Protocol 3: Microwave-Assisted Synthesis from 2,4-Dibromo-1H-imidazole [4]

This method offers a rapid synthesis approach using microwave irradiation.

-

Reaction Setup : Combine 2,4-dibromo-1H-imidazole (113 mg), anhydrous sodium sulfite (252 mg, 2.0 mmol), and demineralized water (2.5 mL) in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

-

Premixing : Premix the reaction mixture at a high stirring speed for one minute in a microwave synthesizer.

-

Reaction Execution : Irradiate the mixture in a microwave reactor at a maximum power of 150 W, maintaining a temperature of 100°C for 1 hour. Use compressed air for cooling.

-

Work-up and Isolation : After cooling the vessel to approximately 40°C, extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Purification : Dry the combined organic extracts over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the final product.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

| Data Type | Description | Source |

| ¹H NMR | Spectra available from multiple sources, confirming the proton environments in the imidazole ring. | [7][8][9][10] |

| ¹³C NMR | Spectra available, showing the distinct carbon signals of the heterocyclic core. | [7][8][11] |

| Mass Spectrometry (GC-MS) | Mass spectra confirm the molecular weight and fragmentation pattern of the compound. | [4][8] |

| Infrared (IR) Spectroscopy | IR spectra provide information on the functional groups present. | [8][10] |

Applications in Research and Drug Development

This compound is a highly valued intermediate in organic synthesis due to its functionalized and reactive nature.[4] The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), while the imidazole core is a common scaffold in many biologically active molecules.[3][6]

Its primary applications include:

-

Pharmaceutical Development : It serves as a crucial starting material for synthesizing Active Pharmaceutical Ingredients (APIs).[3] It is a building block for antifungal, antibacterial, anti-inflammatory, and anti-tumor agents.[2][4]

-

Biochemical Research : Used in studies involving enzyme inhibition and receptor binding to elucidate biological processes.[2]

-

Agrochemicals : Explored for creating new fungicides to protect crops.[2]

-

Materials Science : Incorporated into polymers to enhance the properties of coatings and adhesives.[2]

The logical workflow below illustrates the central role of this compound in a typical drug discovery pipeline.

Caption: The utility of this compound in a drug discovery workflow.

Safety and Handling

This compound is considered hazardous and requires careful handling in a well-ventilated area using appropriate personal protective equipment (PPE).[12][13]

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6][14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][13] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][13] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles.[12]

-

Skin Protection : Handle with chemical-impermeable gloves and wear protective clothing.[12][13]

-

Respiratory Protection : Use a full-face respirator if exposure limits are exceeded.[12]

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, locked up and away from incompatible materials.[12][13]

References

- 1. This compound | 2302-25-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97 2302-25-2 [sigmaaldrich.com]

- 7. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(2302-25-2) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | 2302-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a wide range of bioactive molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₃BrN₂, is an aromatic heterocyclic compound. The imidazole ring is a five-membered ring containing two nitrogen atoms. The presence of the bromine atom at the C4 position significantly influences the electronic distribution within the ring, impacting its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2302-25-2 | [1][3] |

| Molecular Formula | C₃H₃BrN₂ | [1][3] |

| Molecular Weight | 146.97 g/mol | [1] |

| Appearance | Colorless to beige crystalline flakes or powder | |

| Melting Point | 131-135 °C | [1] |

| Boiling Point (Predicted) | 324.7±15.0 °C | [1] |

| Density (Predicted) | 1.904±0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.70±0.10 | [1] |

| Solubility | Slightly soluble in water |

The crystal structure of this compound has been determined at 200 K and it crystallizes in the monoclinic space group P2₁/c.

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| 7.64 | s | 1H | CDCl₃ | [4] |

| 7.17 | s | 1H | CDCl₃ | [4] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| ~138 | C2 | Not Specified | [5][6] |

| ~127 | C5 | Not Specified | [5][6] |

| ~122 | C4 | Not Specified | [5][6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Key IR Absorption Bands for Imidazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3100-3000 | Aromatic C-H stretch | [7] |

| 1600-1585 | C=C stretching in aromatic ring | [7] |

| 1500-1400 | C=C stretching in aromatic ring | [7] |

| 1422 | C-N stretch in imidazole ring | [8] |

| 1250-1000 | C-H in-plane bending | [7] |

| 650-395 | C-Br stretch in aromatic bromo compounds | [9] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with an approximate 1:1 ratio.[10]

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

| 146 | [M]⁺ (with ⁷⁹Br) | [11] |

| 148 | [M+2]⁺ (with ⁸¹Br) | [11] |

| 67 | Fragment ion | [11] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Bromination of Imidazole followed by Reductive Debromination

This two-step method involves the initial tribromination of imidazole, followed by selective reduction to yield the desired this compound.

Experimental Workflow: Synthesis Method 1

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H-?Imidazole, 5-?bromo-(2302-25-2) 1H NMR [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 11. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-1H-imidazole from Imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for preparing 4-Bromo-1H-imidazole from imidazole. This compound is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthetic processes.

Overview of Synthetic Strategies

The synthesis of this compound from imidazole primarily involves electrophilic bromination of the imidazole ring. However, the high reactivity of the imidazole nucleus presents a significant challenge in achieving selective monobromination, often leading to the formation of di- and tri-brominated byproducts.[1][2] Consequently, the most effective and high-yielding methods typically employ a two-step process involving perbromination followed by selective reduction, or carefully controlled direct bromination.

The main strategies covered in this guide are:

-

Two-Step Synthesis via Perbromination and Reductive Debromination: This is a robust and commonly employed method that involves the initial synthesis of 2,4,5-tribromo-1H-imidazole, followed by a selective chemical reduction to yield the desired this compound.[3][4]

-

Direct Bromination with Bromine: This approach uses elemental bromine, typically in a solvent like acetic acid, to directly brominate imidazole. The reaction conditions must be carefully controlled to favor the mono-brominated product.[3]

-

Direct Bromination with N-Bromosuccinimide (NBS): Utilizing a milder brominating agent like NBS can offer an alternative to elemental bromine, though it may also result in a mixture of mono-, di-, and tribromoimidazoles.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its physical properties.

Table 1: Comparison of Synthetic Protocols

| Method | Starting Material | Brominating Agent | Key Reagents/Solvents | Reaction Conditions | Product | Yield | Reference |

| Two-Step | Imidazole | Bromine (Br₂) | Chloroform, Sodium Sulfite (Na₂SO₃), Water | Step 1: RT, 1h. Step 2: Reflux (110°C), 6-8h | This compound | ~89% | [3][4] |

| Direct | Imidazole | Bromine (Br₂) | Acetic Acid, Sodium Acetate | Room Temperature, 2h | This compound | Not specified | [3] |

| Direct (NBS) | Imidazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Maintained for 110h | This compound | Not specified | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2302-25-2 |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol |

| Melting Point | 131-135°C |

| Boiling Point | 324.7 ± 15.0°C (Predicted) |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) |

| pKa | 11.70 ± 0.10 (Predicted) |

Data sourced from[3].

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and general experimental procedures.

References

Reactivity Profile of the 4-Bromo-1H-imidazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-1H-imidazole scaffold is a pivotal building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures.[1] Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of the this compound ring, complete with experimental protocols and quantitative data to support further research and development.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 146.97 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 2302-25-2 |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol |

| Melting Point | 131-135 °C |

| Boiling Point | 324.7±15.0 °C (Predicted) |

| Density | 1.904±0.06 g/cm³ |

| pKa | 11.70±0.10 (Predicted) |

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and complexities. The choice of method often depends on the desired scale and purity.

Bromination of Imidazole

Direct bromination of imidazole can lead to a mixture of brominated products. However, under controlled conditions, this compound can be obtained.

Experimental Protocol:

To a solution of imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid, a solution of Br₂ (4.6 mL, 90 mmol) in acetic acid (10 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into 50 mL of ice water, and the resulting precipitate is filtered. The residue is washed with water to obtain this compound.[1]

Selective Debromination of Tribromoimidazole

A high-yielding synthesis involves the selective debromination of 2,4,5-tribromo-1H-imidazole.

Experimental Protocol:

A mixture of 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) is stirred at 110 °C for 6 hours. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.[2]

Quantitative Data:

| Starting Material | Reagents | Solvent | Time | Temperature | Yield |

| Imidazole | Br₂, Sodium Acetate | Acetic Acid | 2 h | Room Temp. | Moderate |

| 2,4,5-Tribromoimidazole | Sodium Sulfite | Water | 6 h | 110 °C | 89% |

Table 2: Comparison of synthetic methods for this compound.[2]

Reactivity at the Carbon Atoms

The carbon atoms of the this compound ring are susceptible to both electrophilic and nucleophilic attack, as well as transition metal-catalyzed cross-coupling reactions.

Electrophilic Substitution

The imidazole ring is generally electron-rich and undergoes electrophilic substitution. However, the bromine atom at the C4 position is deactivating. Further substitution often requires forcing conditions or protection of the ring nitrogen. A notable example is the synthesis of 4-bromo-2-nitro-1H-imidazole, which proceeds through protection of the imidazole nitrogen, followed by bromination and deprotection.[3]

Experimental Protocol (Synthesis of 4-bromo-2-nitro-1H-imidazole):

This is a multi-step synthesis. Initially, 2-nitroimidazole is protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The protected intermediate is then brominated with N-bromosuccinimide (NBS). Finally, the SEM protecting group is removed using trifluoroacetic acid to yield 4-bromo-2-nitro-1H-imidazole.[3] The overall yield for this three-step process is reported to be around 67.5%.[3]

Nucleophilic Aromatic Substitution

While less common for electron-rich heteroaromatics, nucleophilic aromatic substitution (SNAr) can occur on the this compound ring, particularly with strong nucleophiles or under activating conditions. The reaction proceeds via an addition-elimination mechanism.

Cross-Coupling Reactions

The bromine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for creating C-C and C-N bonds.

This reaction is widely used to form carbon-carbon bonds by coupling this compound with arylboronic acids.[4]

Experimental Protocol:

A mixture of 4(5)-bromo-1H-imidazole, an arylboronic acid, and a palladium catalyst such as PdCl₂(dppf) is reacted under phase-transfer conditions to yield 4(5)-aryl-1H-imidazoles.[4]

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst | Base | Solvent System | Yield |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 60% (for N-methylated derivative) |

Table 3: Representative yield for Suzuki-Miyaura coupling of a 4-bromo-1,2-dimethyl-1H-imidazole.[5]

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7]

General Experimental Protocol:

To a solution of the this compound in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne are added. The reaction is typically stirred at room temperature or with gentle heating until completion.[8]

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted imidazole with a new C-C double bond.[9]

This reaction is a powerful method for the formation of C-N bonds, coupling this compound with various amines.

Reactivity at the Nitrogen Atoms

The nitrogen atoms of the this compound ring are nucleophilic and can readily undergo reactions such as alkylation and acylation.

N-Alkylation

Alkylation of the imidazole nitrogen is a common transformation. Due to tautomerism, alkylation of this compound can potentially lead to a mixture of 1,4- and 1,5-disubstituted imidazoles. The regioselectivity is influenced by the nature of the substituent, the alkylating agent, and the reaction conditions.

General Experimental Protocol:

To a solution of this compound in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃, NaH) is added, followed by the alkylating agent (e.g., an alkyl halide). The reaction is stirred at room temperature or heated to drive it to completion.

N-Acylation

The imidazole nitrogen can be acylated using acyl chlorides or anhydrides, typically in the presence of a base. This reaction is useful for introducing carbonyl functionalities or for protecting the imidazole ring.

General Experimental Protocol:

This compound is dissolved in an inert solvent like dichloromethane or THF. A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of the acyl chloride. The reaction is usually carried out at room temperature.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the imidazole ring protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with a characteristic isotopic pattern for bromine.

-

Infrared Spectroscopy (IR): The IR spectrum shows characteristic absorption bands for the N-H and C-H stretching vibrations of the imidazole ring.

Conclusion

The this compound ring is a highly valuable and versatile scaffold in organic synthesis. Its reactivity profile, characterized by susceptibility to electrophilic and nucleophilic substitution, a wide range of cross-coupling reactions, and facile N-functionalization, provides chemists with a powerful toolkit for the construction of diverse and complex molecules. The experimental protocols and data summarized in this guide serve as a practical resource for researchers engaged in the exploration and application of this important heterocyclic building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

The Versatility of 4-Bromo-1H-imidazole: A Technical Guide to its Applications in Fine Chemicals

For Immediate Release

[City, State] – [Date] – 4-Bromo-1H-imidazole, a versatile heterocyclic building block, is proving to be an indispensable component in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its applications, synthesis methodologies, and the biological pathways influenced by its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The unique chemical architecture of this compound, characterized by a reactive bromine atom on the imidazole ring, allows for extensive functionalization, making it a crucial intermediate in the creation of complex, biologically active molecules.[1][2] Its utility spans from the development of potent antifungal and antibacterial agents to the synthesis of targeted anticancer therapies and the production of specialized agrochemicals.[2][3]

Core Applications in Fine Chemical Synthesis

This compound serves as a foundational scaffold for a multitude of bioactive compounds. Its applications are diverse and continue to expand:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[2] Its derivatives have shown significant promise as antifungal agents by inhibiting the ergosterol biosynthesis pathway.[4] Furthermore, it is a crucial component in the development of novel anticancer drugs, including inhibitors of key signaling pathways like TGF-β and various protein kinases.[3][5]

-

Agrochemicals: The imidazole scaffold is utilized in creating fungicides to protect crops from fungal infections, thereby enhancing agricultural output.[2]

-

Materials Science: this compound and its derivatives are being explored for their role in the development of novel materials, including ionic liquids and polymers with enhanced properties.[6]

-

Biochemical Research: This compound is instrumental in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biological processes and the development of new therapeutic strategies.[2]

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are critical processes for its application in fine chemical production. Several synthetic routes have been established, with varying yields and complexities.

Table 1: Synthesis of this compound Derivatives - Quantitative Data

| Starting Material | Product | Reaction Type | Reagents and Conditions | Yield (%) | Reference |

| 2,4,5-Tribromoimidazole | This compound | Debromination | Sodium sulfite, water, 110 °C, 6 h | 89 | [7][8] |

| 1,2-dimethyl-1H-imidazole | 4-bromo-1,2-dimethyl-1H-imidazole | Bromination/Debromination | i) NBS/DMF; ii) iPrMgCl, THF, -25°C, 1h | 92 | [9][10] |

| 4-bromo-1,2-dimethyl-1H-imidazole and 4-fluorophenylboronic acid | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | Suzuki-Miyaura Coupling | Not specified | 60 | [3][11] |

| 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | Bromination | NBS, MeOH | 80 | [3][11] |

| 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole and boronate 5 | Compound 6 | Suzuki-Miyaura Coupling | Not specified | 40 | [3][11] |

| 2-nitroimidazole | 4-bromo-2-nitro-1H-imidazole | Multi-step synthesis | 1) NaH, SEM-Cl, THF; 2) NBS, DMF/CHCl3; 3) TFA, DCM | High overall yield | [6][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are protocols for key reactions.

Protocol 1: Synthesis of this compound from 2,4,5-Tribromoimidazole

This procedure details the selective debromination of 2,4,5-tribromoimidazole to yield this compound.

Materials:

-

2,4,5-Tribromoimidazole

-

Sodium sulfite

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[7][8]

-

After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.[7][8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[7][8]

-

Remove the ethyl acetate by concentration under reduced pressure to afford the target product, this compound (20.5 g, 89% yield).[7][8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-imidazole Derivative

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromo-imidazole with an arylboronic acid.

Materials:

-

Bromo-imidazole derivative (e.g., 4-bromo-1,2-dimethyl-1H-imidazole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4)

-

Solvent (e.g., 1,4-Dioxane)

-

Water

Procedure:

-

To a Schlenk flask, add the palladium catalyst (5 mol %) and the bromo-imidazole derivative (1.0 equivalent).[13]

-

Add the solvent (e.g., 6 mL of 1,4-Dioxane) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[13]

-

Add the arylboronic acid (1.1 equivalents), the base (2.0 equivalents), and distilled water (1.5 mL).[13]

-

Reflux the reaction mixture at 70-80 °C for 18-22 hours.[13]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Biological Signaling Pathways

Derivatives of this compound exert their biological effects by modulating specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Many imidazole-based antifungal agents function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

Anticancer Activity: Targeting Kinase Signaling

Imidazole-containing compounds have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] Imidazole derivatives have been developed as inhibitors of the TGF-β receptor I (TGFβRI) kinase, thereby blocking the downstream signaling cascade that promotes tumor progression.[16]

Caption: Inhibition of the TGF-β signaling pathway by imidazole-based inhibitors.

Casein Kinase Inhibition: Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression by phosphorylating numerous substrates involved in cell survival and proliferation.[17] Imidazole-based molecules have been identified as potent inhibitors of CK2.

Caption: Workflow of tumor growth inhibition via Casein Kinase 2 (CK2) inhibition.

Conclusion

This compound is a cornerstone molecule in the synthesis of fine chemicals, with profound implications for the pharmaceutical and agrochemical sectors. Its versatility as a scaffold allows for the development of a diverse range of bioactive compounds that can modulate key biological pathways. The continued exploration of its synthetic potential and biological activities promises to yield novel solutions for pressing challenges in human health and agriculture. This technical guide serves as a foundational resource for professionals dedicated to advancing chemical synthesis and drug discovery.

References

- 1. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 15. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for the Synthesis of 4-Bromo-1H-imidazole

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-1H-imidazole, a valuable building block in medicinal chemistry and organic synthesis. The featured method is a robust two-step process involving the initial perbromination of imidazole to form 2,4,5-tribromoimidazole, followed by a selective reductive debromination to yield the desired this compound. This approach offers excellent control and a high yield of the target compound. An alternative direct bromination method is also presented for comparison. This guide includes detailed experimental procedures, a comparative table of synthetic methodologies, and key characterization data to ensure reliable and reproducible results in a laboratory setting.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of biologically active molecules. Its structure is a common motif in pharmaceuticals and agrochemicals. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community. While direct bromination of imidazole is possible, it often leads to a mixture of mono- and poly-brominated products, complicating purification and reducing the overall yield of the desired 4-bromo isomer. A more strategic and high-yielding approach involves the exhaustive bromination of imidazole to 2,4,5-tribromoimidazole, followed by a selective debromination. This two-step protocol provides a more reliable route to the target molecule in high purity.

Comparative Data of Synthetic Protocols

The following table summarizes two common methods for the synthesis of this compound, highlighting key quantitative differences to aid in method selection.

| Parameter | Method 1: Perbromination followed by Debromination | Method 2: Direct Bromination in Acetic Acid |

| Starting Material | Imidazole | Imidazole |

| Key Reagents | Bromine, Chloroform, Sodium Sulfite | Bromine, Acetic Acid, Sodium Acetate |

| Intermediate | 2,4,5-Tribromoimidazole | Not isolated |

| Reaction Time | Step 1: 1 hour; Step 2: 6-8 hours | 2 hours |

| Reaction Temperature | Step 1: Room Temperature; Step 2: Reflux (110°C) | Room Temperature |

| Reported Yield | ~89%[1] | Not explicitly stated, but generally lower due to mixed products |

| Purity of Crude Product | High | Mixture of brominated imidazoles |

| Purification | Extraction and concentration[1] | Filtration and washing[2] |

Experimental Protocols

Method 1: Two-Step Synthesis via Perbromination and Selective Debromination

This protocol is the recommended method due to its high yield and product purity.

Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) in a suitable reaction vessel equipped with a dropping funnel and a magnetic stirrer.[2]

-

Addition of Bromine: Prepare a solution of bromine (138 g, 1 mol) in chloroform (100 ml) and add it dropwise to the imidazole solution at room temperature over a period of 30-60 minutes with continuous stirring.[2]

-

Reaction: Stir the resulting mixture for an additional hour at room temperature.[2]

-

Work-up: Remove the solvent by rotary evaporation. Suspend the resulting residue in hot water, filter the solid, and dry it under vacuum to obtain 2,4,5-tribromo-1H-imidazole as a white solid.[2]

Step 2: Synthesis of this compound

-

Reaction Setup: To a single-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[1]

-

Reaction: Heat the mixture to 110°C and stir for 6 hours.[1]

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate for extraction. Separate the organic layer, and combine multiple extracts. Dry the combined organic layers with anhydrous sodium sulfate.[1]

-

Isolation: Remove the ethyl acetate by concentration under reduced pressure to yield the target product, this compound.[1] The reported yield for this step is 89%.[1]

Method 2: Direct Bromination in Acetic Acid

This method is faster but may result in a mixture of products requiring more extensive purification.

-

Reaction Setup: In a suitable reaction vessel, dissolve imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid.[2]

-

Addition of Bromine: Over a period of 30 minutes, add a solution of Br2 (4.6 mL, 90 mmol) in acetic acid (10 mL) to the reaction mixture.[2]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[2]

-

Work-up: Pour the reaction mixture into 50 ml of ice water.[2]

-

Isolation: Collect the resulting precipitate by filtration and wash the residue with water to obtain this compound.[2]

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol [2] |

| Appearance | Off-white powder |

| Melting Point | 131-135°C[2] |

| ¹H NMR (d₆-DMSO) | δ 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) |

| ¹³C NMR | Data not readily available in searched sources |

| Mass Spec (LC-MS) | m/z: 147.149 (M+H⁺)[2] |

Synthesis Workflow

The following diagram illustrates the logical flow of the recommended two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chloroform is a suspected carcinogen and should be handled in a fume hood.

-

Always wear appropriate PPE when handling any chemicals.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols for N-Arylation of 4-Bromoimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common N-arylation techniques for 4-bromoimidazole, a critical transformation in the synthesis of pharmaceuticals and other functional materials. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The N-arylation of imidazoles is a fundamental C-N bond-forming reaction that introduces an aryl group onto a nitrogen atom of the imidazole ring. 4-bromoimidazole is a versatile building block, and its N-arylation provides access to a diverse range of molecular scaffolds with potential applications in drug discovery and materials science. The bromine atom at the C4-position can be retained for further functionalization or can influence the electronic properties of the resulting N-arylated imidazole. This document outlines three major catalytic methods for the N-arylation of 4-bromoimidazole: Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.

General Experimental Workflow

A typical N-arylation experiment involves the careful assembly of reactants and catalyst under an inert atmosphere to prevent degradation of the catalyst and reagents. The following diagram illustrates a general workflow.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst with a phosphine-based ligand. This method is known for its high functional group tolerance and broad substrate scope.[1] For unsymmetric imidazoles, such as 4-bromoimidazole, regioselectivity can be a key consideration, though often the N1-arylated product is favored.[2][3]

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.

Quantitative Data

The following table summarizes representative conditions for the palladium-catalyzed N-arylation of 4-substituted imidazoles, which can serve as a starting point for the optimization of 4-bromoimidazole N-arylation.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Pd₂(dba)₃ (0.75) | L1 (1.8) | K₃PO₄ | Toluene/Dioxane | 120 | 5 | 97 | [2] |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | L1 (3.6) | K₃PO₄ | Toluene/Dioxane | 120 | 5 | 95 | [2] |

| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | L1 (3.6) | K₃PO₄ | Toluene/Dioxane | 120 | 5 | 92 | [2] |

| 4 | 4-Bromoanisole | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | ~90 | [4] |

L1 = A specific biaryl phosphine ligand described in the reference.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Reagent Addition: Add 4-bromoimidazole (1.2 mmol) and the aryl halide (1.0 mmol) to the Schlenk tube.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 110-120 °C) and stirred vigorously for the specified time (typically 5-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and filtered through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: The filtrate is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-4-bromoimidazole.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[1] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[2][5]

Catalytic Cycle

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-imidazolate species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.

Quantitative Data

The following table presents representative conditions for the copper-catalyzed N-arylation of imidazoles with aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 24 | ~90 | [2] |

| 2 | 4-Bromo-3-(trifluoromethyl)aniline | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [2] |

| 3 | 4-Bromoanisole | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 | [2] |

| 4 | 2-Bromotoluene | Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Dioxane | 110 | 24 | ~80 | [2] |

Experimental Protocol: General Procedure for Ullmann N-Arylation

-

Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine CuI (0.05 mmol, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), 4-bromoimidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMSO, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring for 18-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-4-bromoimidazole.[2]

Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a powerful method for the N-arylation of imidazoles using arylboronic acids as the aryl source.[6] This reaction is often carried out under milder conditions compared to the Ullmann condensation and can be performed in the presence of air.

Catalytic Cycle

The Chan-Lam coupling is initiated by the formation of a copper(II)-imidazolate complex. Transmetalation with the arylboronic acid, followed by reductive elimination from a Cu(III) intermediate (or a related pathway), affords the N-arylated product. The Cu(I) species is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen.

Quantitative Data

The following table provides representative conditions for the Chan-Lam N-arylation of imidazoles.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 48 | High | [6] |

| 2 | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | None | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [7] |

| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | TMEDA (20) | K₂CO₃ | DMF | 60 | 6 | 92 | [8] |

| 4 | 3-Chlorophenylboronic acid | CuCl (10) | None | Et₃N | MeOH | RT | 24 | ~80 | [9] |

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

Preparation: To a round-bottom flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 4-bromoimidazole (1.0 mmol), and the arylboronic acid (1.2 mmol).

-

Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂, MeOH, or DMF, 10 mL) and the base (e.g., triethylamine or pyridine, 2.0 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature or the specified temperature, open to the atmosphere, for the required time (typically 12-48 hours).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromoimidazole.

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times.[10] All three major N-arylation techniques can be adapted for microwave synthesis.

Key Advantages of Microwave Synthesis:

-

Rapid Heating: Direct and efficient heating of the reaction mixture.

-

Shorter Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4]

-

Improved Yields: In some cases, microwave heating can lead to higher product yields and fewer side products.[9]

Representative Microwave Conditions

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | t-BuONa | Toluene | 150 | 10 | >95 | [4] |

| Ullmann | Cu₂O (10) | None | K₃PO₄ | DMF | 100 | 60 | 70-90 | [9] |

| Chan-Lam | Cu(OAc)₂ (10) | None | Et₃N | EtOH | 100 | 15 | ~85 | [11] |

The protocols for microwave-assisted reactions are similar to the conventional heating methods, with the primary difference being the use of a dedicated microwave reactor and sealed reaction vessels rated for the expected pressures and temperatures.

Conclusion

The N-arylation of 4-bromoimidazole can be successfully achieved using palladium- or copper-catalyzed methods. The choice of method will depend on the specific arylating agent, functional group tolerance, and available laboratory equipment. The Buchwald-Hartwig amination offers broad applicability with aryl halides. The Ullmann condensation is a classic, cost-effective method, particularly with modern, milder protocols. The Chan-Lam coupling provides a convenient route using arylboronic acids, often under mild, aerobic conditions. Microwave-assisted synthesis offers a significant acceleration for all these transformations. The provided protocols and data serve as a guide for the development of efficient and high-yielding N-arylation reactions of 4-bromoimidazole.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]

- 10. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-1H-imidazole

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in a wide range of biologically active compounds and functional materials. The amination of heteroaromatic halides, such as 4-Bromo-1H-imidazole, provides a direct route to substituted aminoimidazoles, which are important building blocks in drug discovery. However, five-membered nitrogen-containing heterocycles can be challenging coupling partners due to their potential to inhibit or deactivate the palladium catalyst.[3]

This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. The protocols described herein are based on optimized conditions that utilize a specific palladium precatalyst and a bulky biarylphosphine ligand to achieve high yields.[3]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) species.[1][2][4] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination event that furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][4] The choice of ligand is crucial for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and stabilizes the palladium catalyst.[2]

Data Presentation

The following tables summarize the quantitative data for the Buchwald-Hartwig amination of this compound, including ligand screening and the scope of amine coupling partners.

Table 1: Ligand Effects on the Palladium-Catalyzed Amination of this compound with Aniline [3]

| Entry | Precatalyst | Ligand | Conversion (%) | Yield (%) |

| 1 | P1 | L1 | 27 | 13 |

| 2 | P2 | L2 | 7 | 0 |

| 3 | P3 | L3 | 100 | 77 |

| 4 | P4 | L4 (tBuBrettPhos) | 100 | 85 (87) |

| 5 | P5 | L5 | 4 | 0 |

| 6 | P6 | L6 | 8 | 0 |

| Reaction conditions: this compound (0.3 mmol), aniline (0.36 mmol), LHMDS (0.66 mmol), precatalyst, and ligand in THF at room temperature for 12 hours. Yields were determined by 1H NMR of the crude reaction mixture using an internal standard. The value in parentheses represents the isolated yield. |

Table 2: Scope of Amine Coupling Partners for the Amination of this compound [3][5]

| Product | Amine | Yield (%) |

| 1a | 4-Methoxyaniline | 92 |

| 1b | 3,4-Dimethoxyaniline | 91 |

| 1c | 4-(Trifluoromethyl)aniline | 88 |

| 1d | 4-Cyanoaniline | 85 |

| 1e | 2-Aminopyridine | 75 |

| 1f | 3-Aminopyridine | 82 |

| 1g | 2-Amino-5-methylpyridine | 78 |

| Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), P4 (1-2 mol%), L4 (1-2 mol%) in THF. Isolated yields are an average of two runs. |

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware must be oven-dried and cooled under an inert atmosphere before use. The solvent (THF) should be anhydrous and deoxygenated prior to use.

Materials:

-

This compound

-

Amine coupling partner

-

Palladium precatalyst P4 (based on tBuBrettPhos ligand L4)

-

tBuBrettPhos ligand (L4)

-

Lithium bis(trimethylsilyl)amide (LHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox equipment

-

Oven-dried glassware

Detailed Experimental Protocol:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the Schlenk tube, add the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst P4 (0.01-0.02 mmol, 1-2 mol%), and the tBuBrettPhos ligand L4 (0.01-0.02 mmol, 1-2 mol%).

-

Addition of Base and Solvent: Add lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv) to the reaction mixture. Subsequently, add anhydrous THF (e.g., 5 mL, to achieve a concentration of 0.2 M with respect to the bromoimidazole) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[3][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion (typically after 12 hours), cool the reaction mixture to room temperature.[3][5] Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-1H-imidazol-4-amine.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura coupling reactions utilizing 4-bromo-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 4-aryl-1H-imidazole scaffold in a variety of biologically active compounds, including potent kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For drug development professionals, this reaction offers a robust tool for the synthesis of complex organic molecules from readily available starting materials. The coupling of this compound with various arylboronic acids provides a direct route to 4-aryl-1H-imidazoles, a privileged scaffold in numerous pharmacologically active agents. This document outlines optimized reaction conditions, detailed experimental protocols, and highlights the application of these synthesized compounds as inhibitors of key signaling pathways implicated in disease.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. Research has shown that palladium catalysts, particularly those with electron-rich phosphine ligands, are highly effective.